4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoxazole ring fused with a benzamide structure, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reaction: The next step involves the introduction of the 3-methylphenyl group through a substitution reaction. This can be done using a Friedel-Crafts alkylation reaction where the benzoxazole ring is treated with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Benzamide: The final step involves the formation of the benzamide structure. This can be achieved by reacting the substituted benzoxazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar benzamide structure but lacks the benzoxazole ring, resulting in different chemical and biological properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with a different substitution pattern on the benzamide structure.
Uniqueness
4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the benzoxazole and benzamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-6-8-16(9-7-14)21(25)23-18-10-11-20-19(13-18)24-22(26-20)17-5-3-4-15(2)12-17/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIXDUHUTQYABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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